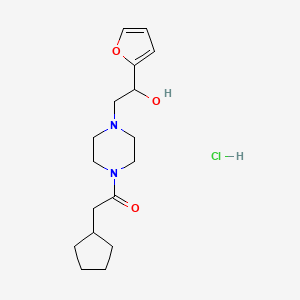

2-(2,4-dichlorophenoxy)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,4-dichlorophenoxy)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is a complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological properties, such as anticonvulsant and anticancer activities .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an appropriate phenoxyacetamide with various amines or other reagents. For example, the synthesis of anticonvulsant acetamides involves the reaction of dimethylphenoxyacetamide with hydroxycyclohexylamine . Similarly, anticancer acetamides are synthesized by reacting isopropylphenoxy acetic acid with diamines . These methods could potentially be adapted for the synthesis of the compound .

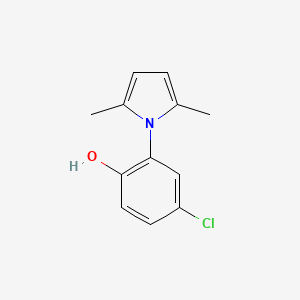

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to a phenoxy ring, which can be further substituted with various functional groups. The structure of these compounds is often elucidated using spectroscopic techniques such as NMR and LC-MS, and their crystal structures can be determined using X-ray diffraction . These techniques would be relevant for analyzing the molecular structure of 2-(2,4-dichlorophenoxy)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. For instance, the presence of an amine group can lead to the formation of intermolecular hydrogen bonds, as observed in the crystal structure of some acetamides . The reactivity of the compound would likely be influenced by the electron-withdrawing effects of the dichlorophenoxy group and the electron-donating effects of the dimethylamino and indolyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of hydroxyalkyl groups can affect the solubility and potential pesticide activity of phenoxyacetamide derivatives . The compound would likely exhibit unique properties due to the presence of dichlorophenoxy and indolyl groups, which could be explored through experimental studies.

Scientific Research Applications

Antimicrobial Properties

One study focused on synthesizing a series of compounds through a Staudinger [2 + 2] cycloaddition reaction, which includes structures related to the query compound. These compounds were evaluated for their antimicrobial activities against a range of microorganisms. The research highlighted an efficient approach to synthesize these compounds and provided insights into their potential as antimicrobial agents, as characterized by IR, 1H-NMR, and mass spectroscopy data (Pagadala et al., 2012).

Environmental Impact and Dissipation

The environmental behavior of 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related herbicide, has been extensively studied. Research addressing the dissipation of 2,4-D in soil when applied in different forms (amine salt and ester) revealed equivalent rates of dissipation, providing valuable data on environmental safety and degradation pathways. These findings help in understanding the persistence and transformation of such chemicals in agricultural settings (Wilson et al., 1997).

Pollution Prevention in Manufacturing

A significant study explored methods to control air pollution during the manufacture of dimethylamine salt of 2,4-dichlorophenoxyacetic acid (2,4-D-DMA), a similar compound. It developed an optimal system to reduce emissions of hazardous vapors, which are concerning for environmental health. The study's approach to minimize the environmental impact of herbicide production could inform safer manufacturing practices for related compounds (Arsenijević et al., 2008).

Potential Pesticide Derivatives

Research into derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which shares a functional similarity with the compound , focused on their characterization as potential pesticides. X-ray powder diffraction provided new data on these derivatives, suggesting their utility in pesticide development. This investigation offers a foundation for evaluating similar compounds for agricultural applications (Olszewska et al., 2009).

Ethylene Release in Plant Biology

Another study revealed that 2,4-dichlorophenoxy-acetic acid (2,4-D) stimulates the release of ethylene in cotton plants, indicating a biological response to herbicide exposure. This finding, while specific to 2,4-D, can guide further research on the physiological effects of structurally related compounds on plants (Morgan & Hall, 1964).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O2/c1-25(2)19(16-12-26(3)18-7-5-4-6-15(16)18)11-24-21(27)13-28-20-9-8-14(22)10-17(20)23/h4-10,12,19H,11,13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQNKQRQYSSNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid](/img/structure/B2552238.png)

![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)

![2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2552244.png)

![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)

![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)

![5-(Bromomethyl)-2-fluorospiro[2.3]hexane](/img/structure/B2552251.png)

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)